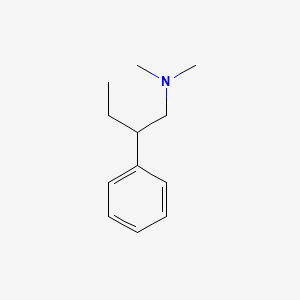

Phenethylamine, N,N-dimethyl-beta-ethyl-

Description

BenchChem offers high-quality Phenethylamine, N,N-dimethyl-beta-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenethylamine, N,N-dimethyl-beta-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

33132-91-1 |

|---|---|

Molecular Formula |

C12H19N |

Molecular Weight |

177.29 g/mol |

IUPAC Name |

N,N-dimethyl-2-phenylbutan-1-amine |

InChI |

InChI=1S/C12H19N/c1-4-11(10-13(2)3)12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3 |

InChI Key |

UMAKZNFESLTKKX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CN(C)C)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Structural Characterization and Isomerism of N,n Dimethyl Beta Ethylphenethylamine

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of N,N-dimethylphenethylamine by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

In the ¹H NMR spectrum, the molecule exhibits distinct signals corresponding to its different proton environments. The protons on the phenyl ring typically appear as a multiplet in the aromatic region (around 7.2-7.4 ppm). The two methylene groups of the ethyl chain form an A2B2 system, appearing as two distinct multiplets in the aliphatic region (approximately 2.5-2.9 ppm). The six protons of the two N-methyl groups are chemically equivalent and thus produce a sharp singlet further upfield (around 2.3 ppm), a characteristic signal for an N,N-dimethyl group.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. nih.gov The carbon atoms of the two equivalent N-methyl groups show a signal around 45 ppm. The methylene carbons of the ethyl chain appear at distinct chemical shifts, while the aromatic carbons are observed in the typical 120-140 ppm range. nih.gov

Table 1: Predicted NMR Data for N,N-dimethylphenethylamine

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Phenyl | ¹H | ~ 7.2 - 7.4 | Multiplet |

| Methylene (β to N) | ¹H | ~ 2.8 - 2.9 | Multiplet (Triplet-like) |

| Methylene (α to N) | ¹H | ~ 2.5 - 2.6 | Multiplet (Triplet-like) |

| N-Methyl | ¹H | ~ 2.3 | Singlet |

| N-Methyl | ¹³C | ~ 45 | - |

| Methylene (α to N) | ¹³C | ~ 60 | - |

| Methylene (β to N) | ¹³C | ~ 35 | - |

| Phenyl (unsubstituted) | ¹³C | ~ 126 - 129 | - |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. thermofisher.com The resulting spectra serve as a molecular "fingerprint," allowing for the identification of functional groups and confirmation of the molecular structure. ljmu.ac.uk

For N,N-dimethylphenethylamine, the IR and Raman spectra are characterized by several key vibrational bands:

Aromatic C-H Stretching: Sharp bands typically appear just above 3000 cm⁻¹, corresponding to the stretching vibrations of the C-H bonds on the phenyl ring.

Aliphatic C-H Stretching: Strong bands are observed in the 2800-3000 cm⁻¹ region, arising from the symmetric and asymmetric stretching of the C-H bonds in the methylene and methyl groups.

Aromatic C=C Stretching: One or more bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

C-N Stretching: The stretching vibration of the tertiary amine C-N bond typically appears in the 1000-1250 cm⁻¹ region.

While IR spectroscopy measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light from a laser source. thermofisher.com For N,N-dimethylphenethylamine, the non-polar phenyl ring vibrations are often more intense in the Raman spectrum, whereas the polar C-N bond vibrations may be more prominent in the IR spectrum. Detailed analysis of these vibrational modes can be supported by computational methods like Density Functional Theory (DFT) to achieve precise assignments. nih.gov

Table 2: Characteristic Vibrational Frequencies for N,N-dimethylphenethylamine

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | -CH₂- and -N(CH₃)₂ | 2800 - 3000 | Strong |

| C=C Stretch (Aromatic) | Phenyl Ring | 1450 - 1600 | Medium to Strong |

| C-H Bend (Aliphatic) | -CH₂- and -N(CH₃)₂ | 1350 - 1470 | Medium |

| C-N Stretch | Tertiary Amine | 1000 - 1250 | Medium |

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern.

Under electron ionization (EI), N,N-dimethylphenethylamine (molecular weight: 149.24 g/mol ) undergoes characteristic fragmentation. The molecular ion peak [M]⁺ at m/z = 149 is often weak or absent. mdpi.comresearchgate.net The most prominent fragmentation pathway is the cleavage of the bond between the alpha and beta carbons relative to the phenyl ring (Cα-Cβ bond). mdpi.com This β-cleavage (relative to the nitrogen) results in the formation of a highly stable N,N-dimethyliminium cation. This fragment appears as the base peak in the spectrum.

Table 3: Key Mass Fragments of N,N-dimethylphenethylamine (EI-MS)

| m/z Value | Proposed Fragment | Fragmentation Pathway | Significance |

|---|---|---|---|

| 149 | [C₁₀H₁₅N]⁺ | Molecular Ion | Confirms Molecular Weight |

Electrospray ionization (ESI), a softer ionization technique, typically produces a protonated molecule [M+H]⁺ at m/z = 150. nih.gov However, even with ESI, in-source fragmentation can occur, leading to the loss of ammonia or an amine, which can complicate unambiguous identification without tandem mass spectrometry (MS/MS). nih.gov

Stereochemical Analysis and Enantiomeric Purity Assessment

N,N-dimethylphenethylamine is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. Therefore, it does not exist as enantiomers, and concepts of enantiomeric purity are not applicable to this specific compound.

However, stereoisomerism is a critical feature in many closely related phenethylamine (B48288) derivatives. The introduction of a substituent on the ethyl chain, for example, creates a chiral center, leading to the existence of enantiomers (non-superimposable mirror images). An example is α-methylphenethylamine (amphetamine), which has a chiral center at the alpha-carbon. The following sections discuss the analytical techniques used to separate and characterize such chiral phenethylamine analogs.

Chiral chromatography is the primary method for the separation of enantiomers. mdpi.com This is essential in pharmaceutical and forensic analysis, as enantiomers of a chiral drug can have different pharmacological and toxicological effects. The separation is achieved by using a chiral environment, either in the stationary phase or the mobile phase.

Chiral Stationary Phases (CSPs): This is the most common approach, where a chiral selector is immobilized on a solid support (e.g., silica gel) within a high-performance liquid chromatography (HPLC) column. researchgate.net For phenethylamine derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose derivatives) and crown ether-based columns have proven effective. google.com The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification.

Chiral Derivatization: An alternative method involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. mdpi.commdpi.com These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography techniques like gas chromatography (GC) or HPLC. mdpi.com

While N,N-dimethylphenethylamine is optically inactive, its chiral analogs interact with polarized light in a measurable way, which is the basis for chiroptical spectroscopy. yale.edu

Optical Rotation (OR): This technique measures the angle to which the plane of plane-polarized light is rotated when it passes through a solution containing a chiral compound. yale.eduyale.edu Enantiomers rotate the plane of light by equal amounts but in opposite directions. The specific rotation is a characteristic property of a chiral molecule under defined conditions (e.g., temperature, wavelength, solvent, and concentration).

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. yale.edufigshare.com A CD spectrum plots this differential absorption against wavelength. Enantiomers produce mirror-image CD spectra. This technique is particularly useful for studying the stereochemistry of molecules that contain a chromophore (a light-absorbing group) near the stereocenter, as is the case for many phenethylamine derivatives. figshare.com

These chiroptical techniques are indispensable for determining the enantiomeric excess (ee) and the absolute configuration of chiral phenethylamine derivatives. yale.edu

Structure Activity Relationship Sar Investigations of N,n Dimethyl Beta Ethylphenethylamine and Analogs

Elucidation of Substituent Effects on Theoretical Biological Interactions

Substitutions on the phenethylamine (B48288) scaffold, particularly at the amine and the ethyl side chain, play a pivotal role in modulating receptor affinity and efficacy. The presence of two methyl groups on the nitrogen atom, creating a tertiary amine, significantly impacts the molecule's interaction with receptors like the human trace amine-associated receptor 1 (hTAAR1). Generally, N-dimethylation tends to reduce potency at hTAAR1 compared to primary or secondary amines. nih.gov This decrease in potency is attributed to increased steric bulk around the nitrogen, which can hinder optimal binding within the receptor pocket. nih.gov

The introduction of an ethyl group at the beta-position of the ethylamine (B1201723) side chain also introduces steric considerations. While small substituents like a single methyl group at the beta-carbon are often well-tolerated at certain receptors, larger groups can lead to a significant drop in potency. nih.gov The ethyl group in N,N-dimethyl-beta-ethylphenethylamine, therefore, represents a critical structural feature that influences its biological activity profile.

Furthermore, substitutions on the aromatic ring can dramatically alter the pharmacological properties of phenethylamine derivatives. For instance, in a series of 4-alkoxy-substituted 2,5-dimethoxyphenethylamines, extending the length of the 4-alkoxy group generally led to increased binding affinities at serotonin (B10506) 5-HT2A and 5-HT2C receptors. researchgate.net This suggests that modifications to the phenyl ring of N,N-dimethyl-beta-ethylphenethylamine could fine-tune its receptor interaction profile.

The electronic properties of substituents also play a crucial role. The introduction of electron-withdrawing or electron-donating groups can alter the charge distribution of the molecule, affecting its ability to form key interactions, such as hydrogen bonds, with receptor residues. biomolther.org For example, in a study of kinase inhibitors, the substituent effect on binding affinity was directly correlated with the modulation of hydrogen bond donor strength. biomolther.org

Table 1: Effect of N-Alkylation and Beta-Substitution on Receptor Potency

| Compound | N-Substitution | Beta-Substitution | Relative Potency at hTAAR1 |

|---|---|---|---|

| Phenethylamine | -H, -H (Primary) | -H | High |

| N-Methylphenethylamine | -H, -CH3 (Secondary) | -H | Slightly Reduced |

| N,N-Dimethylphenethylamine | -CH3, -CH3 (Tertiary) | -H | Significantly Reduced nih.gov |

| beta-Methylphenethylamine | -H, -H (Primary) | -CH3 | Tolerated nih.gov |

| beta-Ethylphenethylamine | -H, -H (Primary) | -CH2CH3 | Potentially Reduced |

Conformational Analysis and its Influence on Molecular Recognition

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. For flexible molecules like N,N-dimethyl-beta-ethylphenethylamine, multiple conformations can exist in equilibrium. The preferred conformation is influenced by the interplay of steric and electronic effects of its substituents.

The ethyl group at the beta-position and the two methyl groups on the nitrogen atom introduce significant conformational constraints. Theoretical studies on related N,N'-dialkylamides have shown that the presence of alkyl groups influences the stability of different conformers. researchgate.net The rotational freedom around the bonds of the ethyl side chain in N,N-dimethyl-beta-ethylphenethylamine will determine the spatial relationship between the aromatic ring and the nitrogen atom, which is a key determinant for receptor binding.

The conformational preferences of N,N-dialkylamines are governed by a balance of attractive and repulsive forces, including hyperconjugation involving the nitrogen lone pair. nih.gov The specific arrangement of the N,N-dimethyl and beta-ethyl groups will favor certain conformations that minimize steric hindrance while maximizing stabilizing intramolecular interactions. The most stable conformer is the one that will predominantly interact with a receptor, and thus, understanding these conformational preferences is crucial for predicting biological activity.

Comparative SAR Studies with Related Phenethylamine Derivatives

To better understand the SAR of N,N-dimethyl-beta-ethylphenethylamine, it is useful to compare it with other well-studied phenethylamine derivatives. For instance, amphetamine, which has a methyl group at the alpha-position of the side chain, exhibits a different pharmacological profile. The position of this methyl group in amphetamine has a profound effect on its interaction with monoamine transporters. biomolther.org In contrast, the beta-ethyl substitution in the target compound would present a different steric and electronic profile to these transporters and receptors.

Studies on a variety of phenethylamine derivatives have shown that affinity for serotonin receptors, such as the 5-HT2A receptor, is highly sensitive to the nature and position of substituents. nih.govresearchgate.net For example, N-benzyl substitution on the amine can increase affinity and potency at the 5-HT2A receptor, which is an exception to the general trend of decreased activity with secondary amine formation. umanitoba.ca This highlights the complex nature of SAR in this chemical class, where specific substitutions can lead to unexpected pharmacological outcomes.

Comparing N,N-dimethyl-beta-ethylphenethylamine to its non-beta-ethylated counterpart, N,N-dimethylphenethylamine (N,N-DMPEA), reveals the specific contribution of the beta-ethyl group. As previously mentioned, N,N-DMPEA has been shown to act as a TAAR1 agonist. mdpi.com The addition of the beta-ethyl group would be expected to modulate this activity, likely through steric hindrance at the receptor binding site.

Table 2: Comparative Receptor Affinities of Phenethylamine Derivatives

| Compound | Key Structural Feature | Primary Receptor Interaction (Example) |

|---|---|---|

| Phenethylamine | Unsubstituted | Trace Amine Receptors |

| Amphetamine | alpha-Methyl | Dopamine (B1211576)/Norepinephrine Transporters |

| N,N-Dimethylphenethylamine | N,N-Dimethyl | TAAR1 Agonist mdpi.com |

| 2,5-Dimethoxy-4-bromophenethylamine (2C-B) | Ring Substitution | 5-HT2A Receptor Agonist |

Computational SAR Modeling and Predictive Paradigms

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular modeling, are powerful tools for understanding and predicting the biological activity of compounds like N,N-dimethyl-beta-ethylphenethylamine. These approaches can provide insights into the molecular features that are crucial for receptor binding and activation.

For a series of β-phenethylamines, Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, has been used to build a predictive model for their potency at hTAAR1. nih.gov This model revealed that the steric field contributed significantly to the predictive power, indicating the importance of molecular shape and size for biological activity. nih.gov The model also showed that increased steric bulk at the amino nitrogen, such as with N-dimethylation, is associated with decreased potency. nih.gov

Molecular docking simulations can be employed to predict the binding mode of N,N-dimethyl-beta-ethylphenethylamine within the active site of a receptor. These simulations can help to visualize the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For related phenethylamine derivatives, docking studies have provided insights into their binding at the dopamine transporter, highlighting the importance of hydrogen bonds with specific amino acid residues. biomolther.org

These computational paradigms allow for the rational design of new analogs with potentially enhanced or more selective activity. By understanding the structural requirements for optimal receptor interaction, it is possible to propose modifications to the N,N-dimethyl-beta-ethylphenethylamine scaffold that could lead to compounds with improved pharmacological profiles.

Molecular and Biochemical Interaction Research of N,n Dimethyl Beta Ethylphenethylamine

Receptor Binding Profile Analysis

The interaction of N,N-dimethyl-beta-ethylphenethylamine with various receptor systems, particularly G-protein coupled receptors (GPCRs), is a key area of investigation. Studies have focused on elucidating its binding affinity and functional activity at these important signaling molecules.

Radioligand Binding Assays for Affinity Determination

While comprehensive radioligand binding assay data determining the equilibrium dissociation constant (Ki) for N,N-dimethyl-beta-ethylphenethylamine across a wide range of receptors is not extensively available in the public domain, its activity at the human Trace Amine-Associated Receptor 1 (TAAR1) has been characterized. Functional assays, which measure the concentration of a ligand required to elicit a half-maximal response (EC50), provide valuable insight into its potency.

One study determined the EC50 value of N,N-dimethylphenethylamine at the human TAAR1 to be 21 µM. nih.gov This indicates that the compound is an agonist at this receptor, capable of initiating a cellular response. The Emax, or maximum effect, was reported to be 64% relative to a reference agonist, suggesting it behaves as a partial agonist at this receptor subtype. nih.gov

Interactive Table: Functional Potency of N,N-dimethyl-beta-ethylphenethylamine at Human TAAR1

| Receptor | Agonist Activity | EC50 (µM) | Emax (%) |

| Human TAAR1 | Partial Agonist | 21 | 64 |

EC50: Half maximal effective concentration. Emax: Maximum effect relative to a reference agonist.

Further radioligand binding studies are necessary to establish a complete affinity profile of N,N-dimethyl-beta-ethylphenethylamine at a broader array of GPCRs and ion channels.

Competition Binding Studies with Endogenous Ligands and Reference Compounds

Detailed competition binding studies investigating the ability of N,N-dimethyl-beta-ethylphenethylamine to displace endogenous ligands or other reference compounds from their respective receptors are limited. However, its agonistic activity at TAAR1 suggests that it competes with endogenous trace amines, such as β-phenylethylamine and tyramine, for binding to this receptor. The EC50 value of 21 µM provides an initial indication of its competitive potency in a functional context. nih.gov

To fully understand its receptor interaction profile, further research employing classical competition binding assays with radiolabeled ligands for various neurotransmitter receptors is required. Such studies would elucidate its selectivity and potential for cross-reactivity with other signaling pathways.

Enzyme Interaction and Modulation Studies

N,N-dimethyl-beta-ethylphenethylamine has been shown to interact with key enzymes involved in the metabolism of neurotransmitters and xenobiotics. These interactions can have significant effects on the concentration and activity of various endogenous and exogenous compounds.

Enzyme Inhibition/Activation Kinetics

Research has identified N,N-dimethyl-beta-ethylphenethylamine as a substrate for Monoamine Oxidase B (MAO-B) and an inhibitor of Cytochrome P450 2D6 (CYP2D6). However, precise kinetic parameters such as the Michaelis constant (Km), maximum velocity (Vmax) for its metabolism by MAO-B, and the inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50) for its inhibition of CYP2D6 are not well-documented in publicly available literature.

The interaction with CYP2D6 is of particular note, as this enzyme is responsible for the metabolism of a significant number of clinically used drugs. nih.gov Inhibition of CYP2D6 by N,N-dimethyl-beta-ethylphenethylamine could potentially lead to altered pharmacokinetics of co-administered drugs that are substrates of this enzyme.

Co-factor Requirements and Mechanism of Action at the Enzymatic Level

As a substrate for MAO-B, the metabolism of N,N-dimethyl-beta-ethylphenethylamine would require the flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for the catalytic activity of monoamine oxidases. The mechanism of action would involve the oxidative deamination of the ethylamine (B1201723) side chain.

The mechanism of CYP2D6 inhibition by N,N-dimethyl-beta-ethylphenethylamine is likely to be competitive, given its structural similarity to other known substrates and inhibitors of this enzyme. This would involve the compound binding to the active site of the enzyme, thereby preventing the binding and metabolism of other substrates. However, without specific kinetic studies, the exact mechanism of inhibition remains to be definitively determined.

Interaction with Cellular Components and Subcellular Structures

One study investigated the in vitro effects of combining N,N-dimethyl-β-phenethylamine with 2-phenethylamine on human proximal tubule cells. This research found that the combination of these two compounds led to evidence of mitochondrial dysfunction. researchgate.net While this study did not assess the effects of N,N-dimethyl-beta-ethylphenethylamine alone, it suggests a potential for this compound to impact mitochondrial health, particularly in combination with other structurally related molecules.

The precise mechanisms by which N,N-dimethyl-beta-ethylphenethylamine may affect mitochondrial function, such as alterations in the mitochondrial membrane potential or effects on the electron transport chain, have not been elucidated. Furthermore, its interactions with other subcellular structures, such as the endoplasmic reticulum and its potential to induce cellular stress pathways, remain an area for future investigation.

Microtubule Polymerization and Dynamics Research

A thorough review of scientific databases and scholarly articles reveals no specific studies conducted on the effects of N,N-dimethyl-beta-ethylphenethylamine on microtubule polymerization or dynamics. Consequently, there is no available data to report on how this compound might influence the assembly, disassembly, or stability of microtubules. Research into the potential interaction of N,N-dimethyl-beta-ethylphenethylamine with tubulin, the protein subunit of microtubules, has not been documented.

Table 1: Research Findings on the Effect of N,N-dimethyl-beta-ethylphenethylamine on Microtubule Polymerization

| Parameter | Observation | Source |

|---|---|---|

| Effect on Tubulin Assembly | No data available | N/A |

| Influence on Microtubule Stability | No data available | N/A |

| Binding Affinity to Tubulin | No data available | N/A |

Investigation of Intracellular Signaling Pathway Modulation (e.g., ERK activation, receptor endocytosis)

Similarly, the scientific literature lacks specific investigations into the modulation of intracellular signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway or processes like receptor endocytosis, by N,N-dimethyl-beta-ethylphenethylamine. As a result, there are no detailed research findings or data to present on the potential for this compound to activate or inhibit these or other related signaling cascades.

Table 2: Research Findings on the Modulation of Intracellular Signaling by N,N-dimethyl-beta-ethylphenethylamine

| Signaling Pathway | Effect | Quantitative Data | Source |

|---|---|---|---|

| ERK Activation | No data available | N/A | N/A |

| Receptor Endocytosis | No data available | N/A | N/A |

Analytical Methodologies for Research Oriented Detection and Quantification of N,n Dimethyl Beta Ethylphenethylamine

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the selective separation and quantification of N,N-dimethyl-beta-ethylphenethylamine from complex matrices. Both gas and liquid chromatography, coupled with mass spectrometry, offer the necessary sensitivity and specificity for its detection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds like N,N-dimethyl-beta-ethylphenethylamine. Method development involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection.

For related phenethylamines, sample preparation often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the sample matrix. Derivatization is a common strategy to improve the chromatographic behavior and mass spectral properties of phenethylamines. While specific derivatization reagents for N,N-dimethyl-beta-ethylphenethylamine are not extensively documented, reagents like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are frequently used for similar amines to enhance volatility and produce characteristic mass fragments. chromatographyonline.com

The GC separation is typically achieved on a non-polar or medium-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase. The temperature program is optimized to ensure good resolution from matrix components and potential isomers.

In the mass spectrometer, electron ionization (EI) is commonly used. The fragmentation pattern of N,N-dimethyl-beta-ethylphenethylamine would be expected to show a characteristic benzylic cleavage, a common fragmentation pathway for phenethylamines, leading to a prominent ion. The iminium ion resulting from cleavage of the Cα-Cβ bond is also a characteristic fragment for N,N-dialkylphenethylamines. mdpi.comresearchgate.net The mass spectrum of the closely related N,N-dimethylphenethylamine shows a base peak at m/z 58, corresponding to the [CH2=N(CH3)2]+ fragment. nist.gov

Table 1: Illustrative GC-MS Parameters for Phenethylamine (B48288) Analysis (Based on general methods for related compounds)

| Parameter | Value |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-polysiloxane) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 60 °C, ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of a wide range of compounds, including those that are not amenable to GC-MS without derivatization.

For phenethylamine analysis, reversed-phase chromatography is commonly employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an acidic modifier like formic acid to improve peak shape and ionization efficiency. nih.gov The gradient elution is optimized to achieve separation from other components in the sample.

Electrospray ionization (ESI) in the positive ion mode is typically used for the ionization of phenethylamines. In the tandem mass spectrometer, multiple reaction monitoring (MRM) is employed for quantification. This involves selecting a precursor ion (usually the protonated molecule [M+H]+) and one or more product ions. For N,N-dimethyl-beta-ethylphenethylamine, the precursor ion would be at m/z corresponding to its molecular weight plus a proton. The product ions would be generated by collision-induced dissociation (CID) and would likely include fragments resulting from the loss of the dimethylamine (B145610) group and cleavage of the ethyl side chain. nih.govforensicrti.org

Table 2: Hypothetical LC-MS/MS Transitions for N,N-dimethyl-beta-ethylphenethylamine (Based on fragmentation patterns of similar compounds)

| Precursor Ion [M+H]⁺ | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) |

| Calculated m/z | Predicted fragment | Predicted fragment |

A study on the positional isomers N,α-diethylphenethylamine (N,α-ETH) and N,β-diethylphenethylamine (N,β-ETH) demonstrated the capability of LC-MS/MS to separate and quantify closely related structures, which is relevant for the analysis of N,N-dimethyl-beta-ethylphenethylamine and its potential isomers. washington.edumdpi.com

Chiral Chromatography for Enantiomeric Separation and Quantification

Since N,N-dimethyl-beta-ethylphenethylamine possesses a chiral center at the beta-carbon, the separation of its enantiomers is crucial for stereoselective studies. Chiral chromatography is the primary technique for this purpose.

One approach is the use of chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including phenethylamines. phenomenex.com Another strategy involves pre-column derivatization with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. sigmaaldrich.com

Capillary electrophoresis (CE) is another powerful technique for chiral separations. The addition of a chiral selector, such as a cyclodextrin, to the background electrolyte enables the separation of enantiomers. nih.gov Different types of cyclodextrins can be screened to find the optimal selector for a given pair of enantiomers. nih.gov

Advanced Spectroscopic Methods for Detection

Beyond standard chromatographic techniques, advanced spectroscopic methods offer deeper insights into the structure and metabolism of N,N-dimethyl-beta-ethylphenethylamine.

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, is an indispensable tool for the identification of metabolites. nih.gov HRMS instruments, such as quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometers, provide highly accurate mass measurements, which allow for the determination of the elemental composition of metabolites. nih.govpharmaron.com

In a research setting, identifying the metabolites of N,N-dimethyl-beta-ethylphenethylamine would involve incubating the compound with liver microsomes or hepatocytes and analyzing the resulting mixture by LC-HRMS. The accurate mass data, combined with fragmentation patterns obtained from MS/MS experiments, can be used to propose the structures of potential metabolites. pharmaron.comnih.gov Common metabolic pathways for phenethylamines include N-dealkylation, hydroxylation of the aromatic ring, and oxidation of the alkyl side chain.

Fluorescence Spectroscopy Applications

While not as commonly used as mass spectrometry for quantitative analysis, fluorescence spectroscopy can be a sensitive detection method for certain compounds. The native fluorescence of N,N-dimethyl-beta-ethylphenethylamine is expected to be weak, as the phenethylamine chromophore itself is not highly fluorescent.

However, derivatization with a fluorescent tag can significantly enhance detection sensitivity. There are numerous fluorescent derivatizing agents that react with primary and secondary amines. For a tertiary amine like N,N-dimethyl-beta-ethylphenethylamine, derivatization strategies are less common but could potentially be developed.

Alternatively, the intrinsic fluorescence of related aromatic systems can be studied to infer potential properties. For instance, the photophysical properties of highly fluorescent N,N-dimethylaminophenylethynylarenes have been investigated, showing that the introduction of an N,N-dimethylanilino group can lead to bright emission in the visible region. washington.edu While structurally different, this suggests that modifications to the phenyl ring of N,N-dimethyl-beta-ethylphenethylamine could potentially induce fluorescence.

Theoretical Metabolism and Biotransformation Pathway Research of N,n Dimethyl Beta Ethylphenethylamine

Proposed Metabolic Routes and Enzyme Involvement (e.g., monoamine oxidases, cytochrome P450s)

The metabolism of N,N-dimethyl-beta-ethylphenethylamine is anticipated to proceed through several key enzymatic pathways, primarily involving monoamine oxidases (MAO) and cytochrome P450 (CYP) enzymes. These enzymes are responsible for the biotransformation of a vast array of endogenous and exogenous compounds, including many phenethylamine (B48288) analogues. wikipedia.org

Monoamine Oxidases (MAO): Phenethylamines are known substrates for both MAO-A and MAO-B. wikipedia.org These enzymes catalyze the oxidative deamination of the primary amino group. While N,N-dimethyl-beta-ethylphenethylamine is a tertiary amine and thus not a direct substrate for MAO-catalyzed deamination, its potential metabolites formed through N-demethylation would be. For instance, the N-demethylated metabolite, N-methyl-beta-ethylphenethylamine (a secondary amine), could undergo oxidative deamination by MAO to form the corresponding aldehyde, which would then be further oxidized to a carboxylic acid.

Cytochrome P450 (CYP) System: The CYP enzyme superfamily, particularly the CYP2D6 isoform, is heavily implicated in the metabolism of many phenethylamine-related compounds. nih.govnih.gov For N,N-dimethyl-beta-ethylphenethylamine, CYP-mediated reactions are likely to be the principal routes of metabolism. The proposed pathways include:

N-demethylation: This is a very common metabolic pathway for N,N-dialkylated compounds. nih.gov CYP enzymes, likely CYP2D6, would catalyze the removal of one or both methyl groups from the nitrogen atom. nih.gov Sequential demethylation would lead to the formation of N-methyl-beta-ethylphenethylamine and subsequently beta-ethylphenethylamine.

Aromatic Hydroxylation: The phenyl ring of the phenethylamine backbone is susceptible to hydroxylation, a reaction also catalyzed by CYP enzymes. This can occur at various positions on the ring, leading to the formation of phenolic metabolites.

N-oxidation: Tertiary amines can be metabolized by flavin-containing monooxygenases (FMOs) to form N-oxides. nih.gov This represents another potential metabolic route for N,N-dimethyl-beta-ethylphenethylamine.

Identification and Characterization of Theoretical Metabolites in vitro

Based on the proposed metabolic routes, a number of theoretical metabolites of N,N-dimethyl-beta-ethylphenethylamine can be postulated. In a hypothetical in vitro study using human liver microsomes, which contain a rich complement of CYP enzymes, the formation of these metabolites could be investigated.

The primary metabolites would likely be the result of N-demethylation and aromatic hydroxylation. Subsequent enzymatic reactions, such as further oxidation or conjugation (e.g., glucuronidation or sulfation) of the hydroxylated metabolites, would lead to the formation of secondary metabolites.

| Proposed Metabolite | Metabolic Pathway | Enzyme System |

| N-methyl-beta-ethylphenethylamine | N-demethylation | Cytochrome P450 (e.g., CYP2D6) |

| beta-ethylphenethylamine | Sequential N-demethylation | Cytochrome P450 (e.g., CYP2D6) |

| Hydroxy-N,N-dimethyl-beta-ethylphenethylamine | Aromatic Hydroxylation | Cytochrome P450 |

| N,N-dimethyl-beta-ethylphenethylamine N-oxide | N-oxidation | Flavin-containing monooxygenase (FMO) |

| Phenylacetic acid analogue | Oxidative deamination of demethylated metabolites | Monoamine Oxidase (MAO) and Aldehyde Dehydrogenase (ALDH) |

Fragmentation Mechanisms under Various Analytical Conditions

The identification of N,N-dimethyl-beta-ethylphenethylamine and its metabolites in biological samples would heavily rely on mass spectrometry (MS) techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Understanding the fragmentation patterns of these molecules under different ionization conditions is crucial for their structural elucidation.

The primary fragmentation pathways for phenethylamines typically involve cleavage of the bonds adjacent to the nitrogen atom and the aromatic ring.

Alpha-Cleavage (α-cleavage): This involves the cleavage of the Cα-Cβ bond, which is the bond between the carbon atom attached to the nitrogen and the carbon atom attached to the phenyl ring. This would result in the formation of a resonance-stabilized benzylic cation.

Beta-Cleavage (β-cleavage): This is the cleavage of the bond between the nitrogen atom and the alpha-carbon. For N,N-dimethyl-beta-ethylphenethylamine, this would lead to the formation of an iminium ion, [CH2=N(CH3)2]+, which is a characteristic fragment for N,N-dimethylamino compounds and would be expected to produce a strong signal at m/z 58. mdpi.com

The exact fragmentation pattern will depend on the ionization technique used (e.g., electron ionization in GC-MS versus electrospray ionization in LC-MS).

| Compound | Proposed Key Fragment Ion (m/z) | Proposed Fragmentation Mechanism |

| N,N-dimethyl-beta-ethylphenethylamine | 58 | Beta-cleavage leading to the formation of the [CH2=N(CH3)2]+ iminium ion. |

| N,N-dimethyl-beta-ethylphenethylamine | 91 | Alpha-cleavage leading to the formation of the tropylium (B1234903) ion ([C7H7]+). |

| N-methyl-beta-ethylphenethylamine | 44 | Beta-cleavage leading to the formation of the [CH2=NHCH3]+ iminium ion. |

| beta-ethylphenethylamine | 30 | Beta-cleavage leading to the formation of the [CH2=NH2]+ ion. |

| Hydroxy-N,N-dimethyl-beta-ethylphenethylamine | 107 | Alpha-cleavage of the hydroxylated aromatic ring. |

Computational and in Silico Studies on N,n Dimethyl Beta Ethylphenethylamine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein or receptor. nih.gov This method evaluates the binding affinity and interaction patterns by simulating the ligand-receptor complex, which can help identify potential biological targets and elucidate mechanisms of action. nih.govjbiochemtech.com

While specific molecular docking studies focusing exclusively on N,N-dimethyl-beta-ethylphenethylamine are not extensively detailed in the available literature, research on the broader class of phenethylamine (B48288) derivatives provides context for its potential interactions. Phenethylamines are known to interact with various biological targets, including monoamine transporters and receptors. biomolther.orgnih.gov For instance, studies have investigated the structure-activity relationships of β-phenethylamine derivatives concerning the inhibition of dopamine (B1211576) (DA) reuptake by docking them to the dopamine transporter (DAT). biomolther.orgkoreascience.kr Similarly, the affinity of phenethylamine derivatives towards serotonin (B10506) receptors, such as the 5-hydroxytryptamine type 2A (5-HT2A) receptor, has been a subject of investigation. nih.gov

A typical molecular docking study would involve preparing the 3D structure of N,N-dimethyl-beta-ethylphenethylamine and docking it into the binding site of a target protein. The output would include a binding energy score, which estimates the affinity of the compound for the target, and a detailed view of the molecular interactions, such as hydrogen bonds and hydrophobic interactions.

Table 1: Illustrative Example of Molecular Docking Results for a Ligand-Target Complex This table is a hypothetical representation of typical data obtained from a molecular docking simulation, as specific data for N,N-dimethyl-beta-ethylphenethylamine was not available in the searched literature.

| Parameter | Value | Unit |

| Binding Affinity (ΔG) | -7.5 | kcal/mol |

| Inhibition Constant (Ki) (predicted) | 2.5 | µM |

| Interacting Residues | TYR-88, PHE-102, ASP-121 | - |

| Hydrogen Bonds | 1 (with ASP-121) | Count |

| Hydrophobic Interactions | TYR-88, PHE-102 | - |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. researchgate.net These methods can determine various molecular properties, including optimized geometry, frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and chemical reactivity descriptors like hardness and electrophilicity. researchgate.net

Specific quantum chemical studies dedicated to N,N-dimethyl-beta-ethylphenethylamine were not identified in the surveyed literature. However, the principles of these calculations are broadly applied to understand the properties of organic molecules. For N,N-dimethyl-beta-ethylphenethylamine, DFT calculations could be used to:

Determine the most stable 3D conformation of the molecule.

Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.

Generate electron density maps to visualize the distribution of charge within the molecule and predict sites susceptible to electrophilic or nucleophilic attack.

Predict spectroscopic properties that can be compared with experimental data.

These computational analyses provide fundamental insights into the molecule's intrinsic properties, which underpin its interactions with biological targets. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. tum.de By solving Newton's equations of motion, MD simulations provide detailed information on the conformational dynamics of a molecule and the stability of its complexes with biological targets. physchemres.orgdrexel.edu This technique is crucial for understanding how a ligand adapts within a binding pocket and the stability of the interactions predicted by molecular docking. physchemres.org

There is a lack of specific published molecular dynamics studies focusing on N,N-dimethyl-beta-ethylphenethylamine. In a typical study, an MD simulation would be initiated with the coordinates of the N,N-dimethyl-beta-ethylphenethylamine-protein complex, often derived from a docking experiment. The simulation would track the trajectory of all atoms in the system over a set period, revealing:

Conformational Flexibility: How the structure of the ligand and the protein change over time.

Binding Stability: The stability of the ligand within the binding pocket, often assessed by calculating the root-mean-square deviation (RMSD) of the ligand's position. physchemres.org

Interaction Dynamics: The persistence of key interactions, such as hydrogen bonds, throughout the simulation.

Binding Free Energy: More accurate estimations of binding affinity can be calculated using methods like MM/PBSA and MM/GBSA, which analyze the MD trajectory. jbiochemtech.com

These simulations offer a dynamic perspective that complements the static view provided by molecular docking, helping to validate and refine predictions of ligand-target interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. newjournal.org QSAR models are built by correlating molecular descriptors (numerical representations of chemical properties) with experimentally determined activities. nih.gov

While a QSAR model developed specifically for N,N-dimethyl-beta-ethylphenethylamine has not been detailed, several studies have focused on the broader class of phenethylamines. newjournal.orgnih.gov For example, a QSAR model was developed to predict the psychotomimetic activity of 118 different substituted phenethylamines using a machine learning-based approach. newjournal.org Another study produced a global QSAR model for predicting the logP values (a measure of lipophilicity) of 40 phenethylamine derivatives. nih.gov

In such models, N,N-dimethyl-beta-ethylphenethylamine would be represented by a set of molecular descriptors. These can include:

Topological descriptors: Describing the atomic connectivity.

Geometrical descriptors: Related to the 3D shape of the molecule.

Electronic descriptors: Pertaining to the distribution of electrons.

Physicochemical descriptors: Such as logP and molar refractivity.

The resulting QSAR equation allows for the prediction of activity for new or untested compounds based solely on their structure, making it a valuable tool in drug discovery and virtual screening.

Table 2: Representative Molecular Descriptors Used in QSAR Studies of Phenethylamine Derivatives This table illustrates the types of descriptors commonly employed in QSAR modeling for the phenethylamine class of compounds.

| Descriptor Type | Descriptor Example | Description |

| Physicochemical | MLOGP | Moriguchi octanol-water partition coefficient (lipophilicity) |

| 3D-MoRSE | Mor15u | 3D-Molecule Representation of Structures based on electron diffraction |

| Topological | Jhetv | Balaban-type index from van der Waals weighted distance matrix |

| Quantum-Chemical | E2m | 2nd component accessibility of a molecule to an electrophilic reagent |

| GETAWAY | GATS5e | Geary autocorrelation of lag 5, weighted by atomic Sanderson electronegativities |

Future Directions and Emerging Research Avenues for N,n Dimethyl Beta Ethylphenethylamine

Exploration of Novel Synthetic Methodologies

The synthesis of N,N-dimethyl-beta-ethylphenethylamine is a key area for future exploration, aiming to develop more efficient, stereoselective, and environmentally benign methods. Current synthetic strategies primarily involve the N,N-dimethylation of phenethylamine (B48288) using reagents like methyl iodide or dimethyl sulfate, or through reductive amination of phenylacetaldehyde (B1677652) with dimethylamine (B145610). smolecule.com Another established method involves the reaction of phenylethylamine with formaldehyde (B43269) and formic acid. consensus.app

Future research could focus on the following areas:

Catalytic N-Methylation: The development of novel catalysts, such as those based on non-precious metals, could offer more sustainable and cost-effective routes for the N-methylation of phenethylamine.

Flow Chemistry: Implementing continuous flow synthesis could provide better control over reaction parameters, leading to higher yields, improved purity, and enhanced safety compared to traditional batch processes.

Biocatalysis: The use of enzymes, such as N-methyltransferases, could enable highly specific and enantioselective syntheses, which is crucial for studying the stereospecific interactions of the compound with biological targets.

Table 1: Comparison of Synthetic Methodologies for N,N-dimethyl-beta-ethylphenethylamine

| Methodology | Reagents | Potential Advantages | Areas for Future Research |

|---|---|---|---|

| Alkylation | Phenethylamine, Methyl Iodide/Dimethyl Sulfate, Base | Well-established, relatively simple | Use of less hazardous methylating agents, improved reaction conditions |

| Reductive Amination | Phenylacetaldehyde, Dimethylamine, Reducing Agent | Good yields, applicable to a range of substrates | Development of more efficient and selective reducing agents |

| Eschweiler–Clarke Reaction | Phenylethylamine, Formaldehyde, Formic Acid | Uses inexpensive reagents | Milder reaction conditions, reduction of byproducts |

| Catalytic N-Methylation | Phenethylamine, Methylating Agent, Catalyst | Potential for high efficiency and selectivity | Catalyst design, optimization of reaction parameters |

| Flow Chemistry | Continuous feed of reagents | Enhanced safety, scalability, and process control | Reactor design, integration with purification steps |

| Biocatalysis | Phenethylamine, N-methyltransferase | High stereoselectivity, environmentally friendly | Enzyme discovery and engineering, process optimization |

Advanced Biophysical Characterization of Molecular Interactions

Understanding the molecular interactions of N,N-dimethyl-beta-ethylphenethylamine with its biological targets is fundamental to elucidating its mechanism of action. Evidence suggests that it acts as an agonist at the trace amine-associated receptor 1 (TAAR1) and as a substrate for monoamine oxidase B (MAO-B). wikipedia.orgsmolecule.com

Future biophysical studies will likely employ a range of advanced techniques to provide a more detailed picture of these interactions:

Surface Plasmon Resonance (SPR): This technique can be used to quantify the binding kinetics (association and dissociation rates) of N,N-dimethyl-beta-ethylphenethylamine with TAAR1, providing insights into the affinity and stability of the interaction.

Isothermal Titration Calorimetry (ITC): ITC can directly measure the thermodynamic parameters of binding, such as enthalpy and entropy, which can help to understand the driving forces behind the interaction with its target proteins.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These structural biology techniques could be used to determine the three-dimensional structure of N,N-dimethyl-beta-ethylphenethylamine bound to its target receptors, revealing the precise binding mode and key molecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques can be used to study the conformational changes in both the ligand and the receptor upon binding, providing dynamic information about the interaction.

Table 2: Biophysical Techniques for Characterizing Molecular Interactions

| Technique | Information Obtained | Potential Application for N,N-dimethyl-beta-ethylphenethylamine |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Binding affinity, kinetics (kon, koff) | Quantifying the interaction with TAAR1 and other potential receptors. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity, stoichiometry, thermodynamics (ΔH, ΔS) | Determining the thermodynamic signature of binding to target proteins. |

| X-ray Crystallography / Cryo-EM | High-resolution 3D structure of the complex | Visualizing the binding pocket and key interactions with TAAR1 or MAO-B. |

| NMR Spectroscopy | Conformational changes, binding site mapping, dynamics | Probing the dynamic nature of the interaction in solution. |

Development of Sophisticated Analytical Tools for Research Purity and Identity

The accurate identification and quantification of N,N-dimethyl-beta-ethylphenethylamine in various matrices are crucial for research purposes. Current analytical methods rely on techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation. wikipedia.org

Future research in this area will focus on developing more sensitive, rapid, and high-throughput analytical methods:

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap and time-of-flight (TOF) mass spectrometry can provide highly accurate mass measurements, facilitating the unambiguous identification of the compound and its metabolites in complex biological samples.

Chiral Chromatography: The development of chiral separation methods is essential to distinguish between the enantiomers of N,N-dimethyl-beta-ethylphenethylamine and to study their differential interactions with biological systems.

Advanced NMR Techniques: Two-dimensional NMR techniques, such as COSY and HSQC, can provide detailed structural information and aid in the characterization of impurities and degradation products.

Table 3: Analytical Techniques for the Characterization of N,N-dimethyl-beta-ethylphenethylamine

| Technique | Application | Key Parameters |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds | Retention time, mass spectrum |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of non-volatile compounds | Retention time, mass-to-charge ratio |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination for formula confirmation | High mass accuracy, isotopic pattern analysis |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment | Chemical shifts, coupling constants, integration |

| Chiral Chromatography | Separation of enantiomers | Enantiomeric excess, resolution |

Integration of Omics Data for Systems-Level Understanding of Biochemical Effects

While specific omics studies on N,N-dimethyl-beta-ethylphenethylamine are currently limited, this represents a significant future research avenue. A systems-level approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics, will be crucial for a comprehensive understanding of its biochemical effects. Given its interaction with TAAR1 and MAO-B, which are involved in neurotransmitter regulation, omics studies could provide invaluable insights into its broader physiological impact. wikipedia.orgsmolecule.com

Transcriptomics: RNA sequencing (RNA-Seq) could be employed to analyze changes in gene expression in relevant cell types or tissues following exposure to N,N-dimethyl-beta-ethylphenethylamine. This could reveal the downstream signaling pathways affected by TAAR1 activation or the cellular response to alterations in monoamine metabolism.

Proteomics: Quantitative proteomics techniques could identify changes in protein expression and post-translational modifications, providing a more direct link between the compound's molecular interactions and cellular function.

Metabolomics: By profiling the changes in small-molecule metabolites, metabolomics can offer a snapshot of the metabolic state of a system. This would be particularly useful for understanding the metabolic consequences of MAO-B substrate activity and the broader impact on neurotransmitter pathways. nih.govresearchgate.net

Integrated Multi-Omics Analysis: The true power of this approach lies in the integration of these different omics datasets. By combining information on gene expression, protein levels, and metabolite concentrations, researchers can construct comprehensive models of the cellular and physiological responses to N,N-dimethyl-beta-ethylphenethylamine, leading to a more holistic understanding of its biochemical effects.

Future research in this area will be instrumental in moving beyond a single-target perspective to a more integrated view of how this compound influences complex biological systems.

Q & A

Advanced Research Question

- Model selection : Adult zebrafish (Danio rerio) are cost-effective for behavioral assays (e.g., novel tank test) and neurochemical profiling .

- Dosage : Optimize concentrations (e.g., 20 mg/L in zebrafish) to balance bioavailability and toxicity .

- Controls : Include drug-free groups and parallel testing to mitigate time-of-day effects .

- Endpoint analysis : Measure dopamine/serotonin levels via microdialysis coupled with LC-MS/MS .

How should contradictions in pharmacological data (e.g., stimulant vs. sedative effects) be resolved?

Advanced Research Question

Conflicting results may arise from:

- Species differences : Zebrafish vs. mammalian models (e.g., rodents) exhibit divergent metabolic pathways .

- Purity issues : Impurities (e.g., residual glycerol in standards) can alter bioactivity; validate compounds via ≥95% HPLC purity .

- Dose-dependent effects : Lower doses (1–10 mg/kg) may stimulate locomotion, while higher doses (>50 mg/kg) induce sedation due to receptor saturation .

Q. Methodology :

- Replicate studies across multiple models.

- Use standardized reference materials (e.g., NIST-certified compounds) .

- Conduct dose-response curves with pharmacokinetic profiling.

What protocols ensure stability of N,N-dimethyl-beta-ethylphenethylamine in experimental conditions?

Advanced Research Question

- Solvent selection : Reconstitute in methanol (200 µg/mL) for ≥3-year stability at -20°C; avoid aqueous buffers due to hydrolysis risks .

- Light exposure : Store in amber vials to prevent photodegradation .

- Temperature control : Avoid repeated freeze-thaw cycles; aliquot working solutions .

Table 2 : Stability Across Solvents

| Solvent | Recovery (%) | Stability (24h, 25°C) | Reference |

|---|---|---|---|

| Methanol | 98–102 | Stable | |

| Water | 75–80 | Degrades (pH-dependent) | |

| DMSO | 90–95 | Limited stability |

How can structural analogs of N,N-dimethyl-beta-ethylphenethylamine be systematically compared for SAR studies?

Advanced Research Question

- Substitution patterns : Use GLM (Generalized Linear Models) to analyze effects of substituents (e.g., -OMe, -Cl) on bioactivity .

- In silico modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities at dopamine/serotonin receptors .

- Spectral libraries : Cross-reference with databases (e.g., NIST Chemistry WebBook) to confirm structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.